molecular formula C8H5ClN4O2 B15058336 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15058336
M. Wt: 224.60 g/mol
InChI Key: ALZOUCDJUVBJQR-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a triazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the triazole ring and the carboxylic acid group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H5ClN4O2/c9-7-6(2-1-3-10-7)13-11-4-5(12-13)8(14)15/h1-4H,(H,14,15)

InChI Key

ALZOUCDJUVBJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2N=CC(=N2)C(=O)O

Origin of Product

United States

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